Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester is a chiral compound with significant importance in organic chemistry. It is an epoxide derivative, characterized by the presence of an oxirane ring and two carboxylic acid groups, one of which is esterified with a methyl group. This compound is known for its utility in asymmetric synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester typically involves the asymmetric epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst such as titanium isopropoxide in combination with diethyl tartrate and tert-butyl hydroperoxide. The reaction is carried out under mild conditions, often at low temperatures to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include:
Amino alcohols: from nucleophilic substitution with amines.
Diols: from reduction reactions.
Dicarboxylic acids: from oxidation reactions.
Scientific Research Applications
Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chiral properties
Mechanism of Action
The mechanism of action of Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce chirality into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxirane-(2R,3R)-dicarboxylic acid monomethyl ester: The enantiomer of the compound with similar reactivity but opposite chirality.
(2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester: Another chiral epoxide with different substituents and applications.
Uniqueness
Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Properties
IUPAC Name |
(2S,3S)-3-methoxycarbonyloxirane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGCVPJOFSUEQ-HRFVKAFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.